molecular formula C9H11ClF3NO2 B2475311 (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride CAS No. 1391531-55-7

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride

Cat. No. B2475311
M. Wt: 257.64
InChI Key: XPBLGMPQLWNYOC-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a trifluoromethoxy group (-OCF3), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The “2S” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the amino group, the trifluoromethoxy group, and the phenyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the amino group might participate in acid-base reactions, while the trifluoromethoxy group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured using various analytical techniques .

Scientific Research Applications

Bronchodilator Research

  • Pharmacological Effects : Engelhardt (1984) compared derivatives of 1-(4-amino-phenyl)-2-aminoethanol with clenbuterol, noting potent beta 2-mimetic activity and beta 1-blocking action in substances like mabuterol, which contains similar structural elements to the compound . This highlights the potential of such compounds in therapeutic use as broncholytic agents (Engelhardt, 1984).

Anticancer Research

  • Anticancer Potential : A study by Patravale et al. (2014) on the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, which share a structural resemblance, demonstrated significant potency against human breast cancer cell lines. This indicates a possible application in developing anticancer drugs (Patravale et al., 2014).

Pharmacokinetics

  • Drug Metabolism and Effects : Guentert Tw, Buskin Jn, and Galeazzi Rl (1984) investigated the pharmacokinetics of mabuterol, a derivative with similar structural components, in human subjects. Their findings on drug absorption, distribution, and elimination provide insights into how similar compounds might behave in the body (Guentert Tw et al., 1984).

Synthesis and Chemical Properties

  • Synthetic Processes : The work by Wu (2011) on the synthesis of related compounds demonstrates the potential for creating complex molecules that include elements similar to the compound of interest. This has implications for the synthesis of pharmaceuticals and other complex organic molecules (Wu, 2011).

Nonlinear Optical (NLO) Materials

  • Electro Optical Applications : Research by Jecs et al. (2009) on the synthesis and characterization of derivatives for NLO active polyurethanes suggests potential applications of similar compounds in the field of material science, particularly in developing electro-optical materials (Jecs et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile organic compound, it could pose a risk of fire or explosion. If it’s a drug, it could have side effects or toxicities that need to be managed .

Future Directions

The future directions for research on this compound would depend on its current applications and potential uses. For example, if it’s a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

(2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBLGMPQLWNYOC-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride

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